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Compound of Interest

Compound Name: Z-LYS-SBZL monohydrochloride

Cat. No.: B13397928 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathway for Z-LYS-SBZL
monohydrochloride, a derivative of L-lysine utilized as a substrate for trypsin-like enzymes.

The synthesis involves a two-step process commencing with the selective protection of the α-

amino group of L-lysine, followed by the formation of a thiobenzyl ester at the C-terminus. This

document provides a comprehensive overview of the chemical reactions, experimental

protocols, and relevant quantitative data.

Synthesis Pathway Overview
The synthesis of Z-LYS-SBZL monohydrochloride proceeds through two primary stages:

Nα-Benzyloxycarbonyl Protection: The synthesis begins with the selective protection of the

α-amino group of L-lysine with a benzyloxycarbonyl (Cbz or Z) group. This step yields N-α-

Cbz-L-lysine (Z-Lys-OH).

Thioesterification and Salt Formation: The carboxyl group of Z-Lys-OH is then activated and

reacted with benzyl thiol (benzyl mercaptan) to form the thiobenzyl ester. Subsequent

treatment with hydrochloric acid affords the final product, Z-LYS-SBZL monohydrochloride.

The overall synthesis can be visualized as follows:
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Figure 1: Overall synthesis pathway for Z-LYS-SBZL Monohydrochloride.

Experimental Protocols
Synthesis of N-α-Cbz-L-lysine (Z-Lys-OH)
The selective protection of the α-amino group of L-lysine is a critical first step. While various

methods exist, a common approach involves the use of benzyl chloroformate in an aqueous

basic solution.

Materials:

L-Lysine hydrochloride

Sodium bicarbonate (NaHCO₃)

Benzyl chloroformate (Cbz-Cl)

Dioxane

Water

Hydrochloric acid (HCl)

Ethyl acetate

Procedure:

Dissolve L-Lysine hydrochloride and sodium bicarbonate in a mixture of dioxane and water.

Cool the solution in an ice bath.

Slowly add benzyl chloroformate to the cooled solution with vigorous stirring.
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Allow the reaction to warm to room temperature and continue stirring overnight.

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 2-3.

Extract the product with ethyl acetate.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield N-α-Cbz-L-lysine as a white solid.

Synthesis of Z-LYS-SBZL Monohydrochloride
The formation of the thiobenzyl ester is achieved through a coupling reaction, followed by

conversion to the hydrochloride salt. It is crucial to perform this step under anhydrous

conditions to prevent hydrolysis of the activated intermediate. The ε-amino group of lysine does

not require protection for this specific transformation when using carbodiimide coupling agents.

Materials:

N-α-Cbz-L-lysine (Z-Lys-OH)

Benzyl thiol (Benzyl mercaptan, BnSH)

N,N'-Dicyclohexylcarbodiimide (DCC)

Anhydrous Dichloromethane (DCM)

Anhydrous Diethyl ether

Hydrochloric acid (in diethyl ether)

Procedure:

Dissolve N-α-Cbz-L-lysine and benzyl thiol in anhydrous dichloromethane under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0°C in an ice bath.

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane

dropwise to the cooled mixture.
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Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Dissolve the purified Z-LYS-SBZL in a minimal amount of anhydrous diethyl ether.

Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is

complete.

Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under

vacuum to yield Z-LYS-SBZL monohydrochloride as a white to off-white solid.

Data Presentation
The following table summarizes the key quantitative data for the synthesis of Z-LYS-SBZL
monohydrochloride.

Parameter
N-α-Cbz-L-lysine (Z-Lys-
OH)

Z-LYS-SBZL
Monohydrochloride

Molecular Formula C₁₄H₂₀N₂O₄ C₂₁H₂₇ClN₂O₃S

Molecular Weight 280.32 g/mol 422.97 g/mol

CAS Number 2212-75-1 69861-89-8

Appearance White powder White to off-white solid

Typical Yield 80-90% 70-85%

Purity (by TLC/HPLC) >98% >98%

Storage Conditions Room temperature
-20°C, sealed storage, away

from moisture[1]
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Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis and purification of Z-
LYS-SBZL monohydrochloride.
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Step 2: Thioesterification & Salt Formation
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Figure 2: Detailed workflow for the synthesis of Z-LYS-SBZL Monohydrochloride.
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Conclusion
This technical guide provides a detailed and actionable protocol for the synthesis of Z-LYS-
SBZL monohydrochloride. The described two-step pathway is a robust and efficient method

for obtaining this valuable enzymatic substrate. Adherence to the outlined experimental

procedures and purification techniques will enable researchers and drug development

professionals to reliably produce high-purity Z-LYS-SBZL monohydrochloride for their

scientific investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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